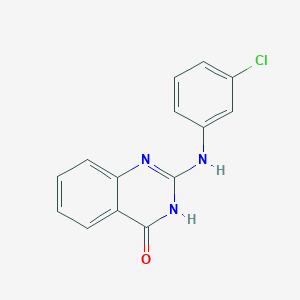

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one

描述

属性

IUPAC Name |

2-(3-chloroanilino)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHDYSCTHXJBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Synthesis via Reflux Method

The traditional approach to synthesizing quinazolin-4(3H)-one derivatives involves multi-step reactions starting from substituted anthranilic acids or related amides and acid chlorides, followed by cyclization under reflux conditions.

Step 1: Formation of 2-(3-chlorophenyl)-4H-benzo[d]oxazin-4-one

This intermediate is synthesized by reacting 3-chloroanthranilic acid with 3-chlorobenzoyl chloride in pyridine at 0°C, followed by stirring at room temperature for about 30 minutes. The resulting semisolid is treated with sodium bicarbonate solution to remove inorganic impurities and pyridine, then filtered and recrystallized from diluted ethanol.

Step 2: Cyclization to 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one

The oxazinone intermediate reacts with hydrazine hydrate under reflux conditions, typically requiring about 10 hours of heating. This step involves nucleophilic attack by hydrazine on the lactone carbonyl, ring opening, and subsequent intramolecular cyclization to form the quinazolinone ring system.

-

The reflux method generally provides yields around 79%, with melting points and spectroscopic data consistent with the expected structure. The process is time-consuming due to the prolonged heating required.

Microwave-Assisted Synthesis

Microwave irradiation has been employed as an alternative to conventional heating to improve reaction efficiency and yield.

-

The same starting materials and reaction scheme are used as in the reflux method. However, microwave irradiation at 800 watts power significantly accelerates the reaction, reducing the cyclization step from 10 hours to approximately 5 minutes.

-

- Drastic reduction in reaction time (from 10 hours to 5 minutes).

- Improved yield, increasing from 79% (reflux) to 87% (microwave).

- Energy-efficient and more convenient.

-

Microwave energy promotes rapid heating and enhanced molecular interactions, facilitating the nucleophilic attack and cyclization steps more efficiently.

Acid-Promoted Cyclocondensation from 2-Amino-N-methoxybenzamides and Aldehydes

An alternative, oxidant- and metal-free method involves acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aromatic aldehydes to form quinazolinones.

-

- Mix 2-amino-N-methoxybenzamide (substrate) with an appropriate aldehyde (e.g., 3-chlorobenzaldehyde) in acetic acid.

- Stir at room temperature for 0.5 hours to form intermediate 4(1H)-2,3-dihydroquinazolinones.

- Heat the mixture to 100°C for several hours to promote cyclization and elimination, yielding the quinazolinone product.

- Work-up involves neutralization, extraction, and purification by chromatography or recrystallization.

-

- Avoids use of oxidants and metal catalysts.

- Mild reaction conditions.

- Applicable to a wide range of substituted benzamides and aldehydes.

- Provides structurally diverse quinazolinones.

Base-Promoted Cyclization of Dihydroquinazolinone Intermediates

Following the initial acid-promoted step, further conversion of 4(1H)-2,3-dihydroquinazolinones to quinazolinones can be achieved by base treatment:

-

- Treat the intermediate with potassium hydroxide in dimethyl sulfoxide (DMSO) at 60°C for 1.5 hours.

- The base induces ring closure and elimination to form the quinazolinone core.

- Isolation by precipitation and filtration yields the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Conventional Reflux | 3-chloroanthranilic acid + 3-chlorobenzoyl chloride + hydrazine hydrate; Pyridine; Reflux | ~10 hours | ~79 | Established method; well-characterized | Time-consuming |

| Microwave-Assisted Synthesis | Same as reflux; Microwave irradiation (800 W) | ~5 minutes | ~87 | Rapid, higher yield, energy-efficient | Requires microwave equipment |

| Acid-Promoted Cyclocondensation | 2-amino-N-methoxybenzamide + 3-chlorobenzaldehyde; Acetic acid; Heat at 100°C | 0.5 h (room temp) + several hours heating | Variable | Metal- and oxidant-free; mild conditions | Versatile for various substrates |

| Base-Promoted Cyclization | Intermediate + KOH in DMSO; 60°C | 1.5 hours | High | Efficient ring closure | Often follows acid-promoted step |

Detailed Research Findings

Microwave vs. Reflux Comparison

A study comparing microwave-assisted and conventional reflux synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (a close analogue) demonstrated a significant reduction in reaction time and an increase in yield using microwave irradiation. The microwave method achieved an 87% yield in 5 minutes compared to 79% yield in 10 hours by reflux.

Spectroscopic Characterization

The synthesized quinazolinones exhibit characteristic IR absorption bands for amide carbonyl (~1670 cm⁻¹), C=N, aromatic C=C, and N-H groups. NMR data confirm the aromatic and amine proton environments consistent with the quinazolinone structure.

-

The microwave-assisted method enhances the nucleophilic attack on the lactone carbonyl and promotes intramolecular cyclization more efficiently than conventional heating. Acid-promoted cyclocondensation proceeds via formation of dihydroquinazolinone intermediates, which upon heating and base treatment, eliminate and cyclize to form the quinazolinone ring.

化学反应分析

Types of Reactions

2-((3-chlorophenyl)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

科学研究应用

Anticancer Activity

Mechanism of Action:

Research indicates that quinazolinone derivatives, including 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one, exhibit significant anticancer properties by targeting key signaling pathways involved in tumor growth and proliferation. These compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in cancer cell survival and angiogenesis .

Case Studies:

- A study synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their anti-tumor potency against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

- Another investigation highlighted the dual inhibitory effects on EGFR and VEGFR-2 by specific quinazolinone derivatives, leading to significant apoptosis in cancer cells .

Antibacterial and Antifungal Properties

Quinazolinones have also been explored for their antimicrobial activities. Several studies have reported that these compounds possess notable antibacterial and antifungal effects against various pathogens.

Research Findings:

- A review of quinazolinone derivatives indicated that many exhibit cytotoxicity against bacterial strains, making them promising candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their antimicrobial efficacy.

Synthesis and Methodology

The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis, which significantly reduces reaction time while improving yield.

Synthesis Techniques:

- Microwave irradiation has been shown to yield higher percentages compared to traditional reflux methods, with reported yields of up to 87% in just five minutes . This efficiency is crucial for scaling production for pharmaceutical applications.

Potential in Medicinal Chemistry

The versatility of this compound extends beyond anticancer and antimicrobial applications. Its structural framework allows for further modifications that can lead to the development of new therapeutic agents.

Future Directions:

- Ongoing research aims to explore the pharmacophoric features of this compound to design novel inhibitors targeting various biological pathways . Molecular docking studies are being employed to predict interactions with target proteins, guiding the rational design of more potent derivatives.

Summary Table of Applications

作用机制

The mechanism of action of 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell cycle progression and apoptosis . This inhibition can lead to the suppression of tumor growth and proliferation.

相似化合物的比较

Key Findings :

- The dichlorophenyl-substituted derivative 9g shows superior anti-SARS-CoV-2 activity compared to the monochlorophenyl analogue, likely due to enhanced hydrophobic interactions with viral proteases .

- Hydroxybenzyl substitutions (e.g., 2-(4-hydroxybenzyl)quinazolin-4(3H)-one) demonstrate moderate antiviral activity but lower potency than halogenated derivatives .

Antimicrobial Activity

Quinazolinones with pyrazoline or thiazolidinyl moieties exhibit enhanced antimicrobial effects:

Key Findings :

- Pyrazolyl-quinazolinones (e.g., 6a-m) show superior antibacterial activity compared to simpler chlorophenyl derivatives, attributed to increased hydrogen bonding via the pyrazoline moiety .

- Marine-derived clavatone exhibits potent activity against E. coli, highlighting the role of hydroxyalkyl substitutions in enhancing membrane permeability .

Cytotoxic and Antiproliferative Activity

Substitutions at the C3 position significantly influence cytotoxicity:

Key Findings :

Key Findings :

- Microwave synthesis reduces reaction times by >90% while improving yields by ~15% .

生物活性

The compound 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is part of the quinazolinone family, which is known for its diverse biological activities. Quinazolinones exhibit a variety of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and research findings.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural characterization is often confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry. The presence of the chlorophenyl group is significant as it influences the compound's biological activity.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives possess potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit IC50 values significantly lower than those of established chemotherapeutics like lapatinib. In particular:

- Cytotoxicity against MCF-7 and A2780 cell lines : Compounds related to this compound have shown cytotoxicity ranging from 2 to 30 times more effective than lapatinib against MCF-7 cells .

- Mechanism of Action : These compounds often act as inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR), which are critical in cancer cell proliferation .

Anticonvulsant Activity

The anticonvulsant potential of quinazolinone derivatives has been a focal point in recent studies. The compound has been evaluated in vivo using animal models to assess its efficacy against induced seizures:

- Mechanism : It is believed that these compounds may act as positive allosteric modulators of GABA_A receptors and inhibitors of carbonic anhydrase II .

- Efficacy : In studies conducted with pentylenetetrazole-induced seizure models, certain derivatives exhibited significant anticonvulsant activity comparable to standard treatments like phenobarbital .

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties:

- Cyclooxygenase Inhibition : Compounds such as this compound have shown promising results in inhibiting COX enzymes (both COX-1 and COX-2), which are key players in inflammatory responses .

Case Studies and Research Findings

Several studies have provided insights into the effectiveness and mechanisms of action for quinazolinone derivatives:

-

Cytotoxicity Studies :

- A study reported that certain derivatives exhibited IC50 values against MCF-7 cells significantly lower than lapatinib (IC50 = 5.9 ± 0.74 µM), underscoring their potential as anticancer agents .

- Another investigation highlighted that compounds with specific substitutions showed enhanced cytotoxicity due to increased binding affinity to target kinases .

- Anticonvulsant Evaluations :

常见问题

Q. What are the optimal synthetic routes for 2-((3-chlorophenyl)amino)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via a two-step process:

N-acylation : Anthranilic acid reacts with 3-chlorobenzoyl chloride in pyridine to form an intermediate lactone ring (e.g., 2-(3-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one) through dehydrative cyclization .

Ring closure : The intermediate reacts with hydrazine hydrate under prolonged heating to form the quinazolinone core. Microwave-assisted synthesis significantly improves yields (e.g., 78–90%) and reduces reaction time compared to conventional heating (Table 1, ). For example, microwave irradiation reduces total reaction time from hours to minutes while maintaining high purity, as confirmed by NMR and IR spectroscopy .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Answer: Key characterization techniques include:

- NMR Spectroscopy : H and C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns (e.g., chlorophenyl groups) .

- IR Spectroscopy : Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the quinazolinone core and amino groups .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H] at m/z 319.0399 for CHClNOH) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to enhance scalability and reproducibility for quinazolinone derivatives?

Answer: Microwave parameters (power, temperature, solvent) critically impact outcomes:

- Solvent selection : Polar solvents like DMF improve microwave absorption, accelerating reaction kinetics .

- Temperature control : Maintaining 120–150°C prevents decomposition of heat-sensitive intermediates .

- Scalability : Continuous-flow microwave reactors can mitigate batch variability and enable gram-scale synthesis, as demonstrated for structurally similar 2-(furan-2-yl)quinazolin-4(3H)-one derivatives .

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?

Answer: Structure-activity relationship (SAR) studies suggest:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the 3-chlorophenyl moiety enhances anti-inflammatory and anticancer activity (e.g., derivatives in show IC values <10 μM against NF-κB) .

- Heterocyclic fusion : Condensation with pyrazine or thiazole rings (e.g., Scheme 55 in ) improves antitubercular activity by targeting mycobacterial enzymes .

- Bioisosteric replacement : Replacing the chlorophenyl group with trifluoromethoxy phenyl (e.g., CAS 83800-85-5) increases metabolic stability while retaining potency .

Q. How should researchers address contradictions in biological activity data across quinazolinone derivatives?

Answer: Contradictions often arise from variations in:

- Substituent positioning : For example, 2-((4-nitrophenyl)amino) derivatives (i) exhibit higher antimicrobial activity than 3-nitro analogs due to improved membrane penetration .

- Assay conditions : Standardize protocols (e.g., MIC testing against Mycobacterium tuberculosis H37Rv) to minimize variability .

- Physicochemical properties : LogP and solubility (e.g., derivatives with LogP >3 show reduced bioavailability, complicating in vivo efficacy) . Use HPLC and partition coefficient measurements to correlate structure with pharmacokinetic behavior .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。